methyl 3-bromo-2-fluoropyridine-4-carboxylate
Overview
Description
“Methyl 3-bromo-2-fluoroisonicotinate” is a chemical compound with the CAS Number: 1214325-32-2 . It has a molecular weight of 234.02 . The IUPAC name for this compound is methyl 3-bromo-2-fluoroisonicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-2-fluoroisonicotinate” is 1S/C7H5BrFNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“Methyl 3-bromo-2-fluoroisonicotinate” is a solid or liquid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 3-bromo-2-fluoroisonicotinate may be involved in the synthesis of various brominated and fluorinated compounds, as illustrated by studies on similar brominated and fluorinated molecules. For instance, the synthesis of 4-bromo-3-methylanisole in a microreaction system demonstrates the potential for methyl 3-bromo-2-fluoroisonicotinate in synthesizing heat and pressure-sensitive dyes for thermal papers (Xie, Wang, Deng, & Luo, 2020).
- Studies on the kinetics of reactions between halogeno-pyridines and -picolines with methoxide ion in various solvents suggest that methyl 3-bromo-2-fluoroisonicotinate could have significant reactivity and selectivity in nucleophilic aromatic substitution reactions (Abramovitch, Helmer, & Liveris, 1968).
Applications in Organic Chemistry and Materials Science
- Research on similar bromo and fluoro compounds reveals their use in creating polymers and materials with unique properties. For example, the development of 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose for high-performance liquid chromatography (HPLC) highlights potential applications in chiral separation technologies, which could extend to methyl 3-bromo-2-fluoroisonicotinate (Chankvetadze et al., 1997).
- The study of intramolecular hydrogen bonding in various halogenated compounds, including their fluoro and bromo derivatives, suggests that methyl 3-bromo-2-fluoroisonicotinate could play a role in the development of molecules with specific bonding and electronic properties (Raissi et al., 2008).
Environmental and Pest Control Applications
- While not directly related to methyl 3-bromo-2-fluoroisonicotinate, studies on alternatives to methyl bromide for pest control indicate a broader context in which halogenated compounds are being researched for environmental safety and efficacy in pest management (Fields & White, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .
Mechanism of Action
Mode of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that Methyl 3-bromo-2-fluoropyridine-4-carboxylate may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that fluorinated pyridines, to which this compound belongs, are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .
Result of Action
Fluorinated pyridines are known to exhibit interesting and unusual physical, chemical, and biological properties .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-2-fluoroisonicotinate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a potential inhibitor of the enzyme CYP1A2 . This interaction suggests that Methyl 3-bromo-2-fluoroisonicotinate may influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its physicochemical properties, such as high gastrointestinal absorption and blood-brain barrier permeability, indicate its potential for systemic effects .
Cellular Effects
Methyl 3-bromo-2-fluoroisonicotinate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CYP1A2 can lead to altered metabolic pathways in cells, affecting the overall cellular function . The compound’s ability to permeate the blood-brain barrier also suggests potential effects on neuronal cells and brain function .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-bromo-2-fluoroisonicotinate involves its binding interactions with biomolecules. As an inhibitor of CYP1A2, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of certain compounds in the body, affecting various physiological processes. Additionally, Methyl 3-bromo-2-fluoroisonicotinate may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-bromo-2-fluoroisonicotinate can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that Methyl 3-bromo-2-fluoroisonicotinate can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of Methyl 3-bromo-2-fluoroisonicotinate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways through CYP1A2 inhibition . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular metabolism and function . These dosage-dependent effects highlight the importance of careful dosing in experimental studies.
Metabolic Pathways
Methyl 3-bromo-2-fluoroisonicotinate is involved in metabolic pathways that include interactions with enzymes such as CYP1A2 . This interaction can affect the metabolic flux and levels of metabolites in the body. The compound’s inhibition of CYP1A2 can lead to altered metabolism of drugs and other compounds that are substrates of this enzyme .
Transport and Distribution
Within cells and tissues, Methyl 3-bromo-2-fluoroisonicotinate is transported and distributed through various mechanisms. Its high gastrointestinal absorption and blood-brain barrier permeability suggest that it can be widely distributed in the body . The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of Methyl 3-bromo-2-fluoroisonicotinate can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
methyl 3-bromo-2-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQRECAJGREBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214325-32-2 | |
Record name | methyl 3-bromo-2-fluoropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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